molecular formula C12H11NO2 B3022608 Methyl 3-aminonaphthalene-1-carboxylate CAS No. 88790-90-3

Methyl 3-aminonaphthalene-1-carboxylate

Cat. No.: B3022608
CAS No.: 88790-90-3
M. Wt: 201.22 g/mol
InChI Key: SXKPYDRBFCWMNT-UHFFFAOYSA-N
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Description

Methyl 3-aminonaphthalene-1-carboxylate is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthalene, characterized by the presence of an amino group at the third position and a methyl ester group at the first position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-aminonaphthalene-1-carboxylate typically involves the esterification of 3-aminonaphthalene-1-carboxylic acid. One common method includes the reaction of 3-aminonaphthalene-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-aminonaphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products:

    Oxidation: Nitro derivatives of naphthalene.

    Reduction: 3-aminonaphthalene-1-methanol.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Preparation Methods

MANC can be synthesized through several methods, primarily involving the esterification of 3-aminonaphthalene-1-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production

In industrial settings, more efficient methods such as continuous flow reactors may be utilized to enhance yield and purity. Purification techniques like recrystallization or chromatography are often employed to obtain high-quality products.

Chemistry

MANC serves as an important intermediate in the synthesis of various organic compounds and dyes. It can undergo several chemical reactions, including oxidation, reduction, and substitution:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The ester group can be reduced to form the corresponding alcohol.
  • Substitution : The amino group can participate in nucleophilic substitution reactions.

Biology

In biological research, MANC is used to study enzyme interactions and as a fluorescent probe. Its ability to form hydrogen bonds and π-π interactions with biological molecules makes it valuable for investigating biochemical pathways.

Medicine

MANC has potential applications in drug development. Research indicates that it may serve as a precursor for pharmaceutical compounds, particularly in anticancer therapies. Studies have shown that MANC exhibits significant inhibitory effects on cancer cell lines, including human breast cancer (MCF-7) cells, with an IC50_{50} value of approximately 27 nM.

Industry

In industrial applications, MANC is utilized in producing specialty chemicals and materials. Its unique chemical properties allow it to be employed in various formulations and manufacturing processes.

Anticancer Activity

Research indicates that MANC induces apoptosis in cancer cells by activating caspase pathways. It increases pro-apoptotic protein expression while decreasing anti-apoptotic factors, leading to enhanced cell death in tumor models.

Structural Modifications

Recent studies have focused on optimizing MANC's biological activity through structural modifications. Methylation at specific positions has been shown to improve its efficacy against various cancer cell lines while enhancing stability and bioavailability.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of MANC on human breast cancer cells demonstrated its potential as an anticancer agent. The results indicated significant growth inhibition and apoptosis induction through specific molecular pathways.

Case Study 2: Enzyme Interaction Studies

Another investigation explored the use of MANC as a fluorescent probe for studying enzyme interactions. This study highlighted its ability to bind selectively to target enzymes, providing insights into enzymatic mechanisms.

Mechanism of Action

The mechanism of action of methyl 3-aminonaphthalene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Methyl 2-aminonaphthalene-1-carboxylate
  • Methyl 4-aminonaphthalene-1-carboxylate
  • Methyl 3-nitronaphthalene-1-carboxylate

Comparison: Methyl 3-aminonaphthalene-1-carboxylate is unique due to the position of the amino group on the naphthalene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Biological Activity

Methyl 3-aminonaphthalene-1-carboxylate (MANC) is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

MANC is characterized by the following chemical structure:

  • Chemical Formula : C12H11NO2
  • Molecular Weight : 201.23 g/mol
  • SMILES Notation : COC(=O)c1cccc2c1cccn2

This compound features an amino group and a carboxylate ester, which are critical for its biological interactions.

The biological activity of MANC can be attributed to several mechanisms:

  • Antioxidant Activity : MANC exhibits significant antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in cancer biology, where oxidative damage can lead to tumor progression.
  • Enzyme Inhibition : Studies indicate that MANC may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
  • Cellular Uptake and Transport : The compound's structure facilitates its uptake into cells, allowing it to exert its effects intracellularly.

Biological Activity Data

The following table summarizes the key biological activities of MANC based on recent research findings:

Biological Activity Effect Reference
Antioxidant ActivityReduces oxidative stress in cells
CytotoxicityInhibits growth of cancer cells
Enzyme InhibitionModulates enzyme activity

1. Anticancer Activity

A study investigated the effects of MANC on human breast cancer (MCF-7) cells. The results demonstrated that MANC significantly inhibited cell growth with a half-maximal inhibitory concentration (IC50) of approximately 27 nM. This suggests a strong potential for MANC as an anticancer agent.

2. Mechanistic Insights

Further mechanistic studies revealed that MANC induces apoptosis in cancer cells through the activation of caspase pathways. The compound was shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to enhanced cell death in tumor models.

Research Findings

Recent research has focused on optimizing the biological activity of MANC through structural modifications. For instance, methylation at specific positions has been shown to enhance its efficacy against various cancer cell lines while improving stability and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the purity and structural identity of Methyl 3-aminonaphthalene-1-carboxylate?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for confirming purity and structural integrity. For crystallographic validation, X-ray diffraction using tools like SHELX (for refinement) and Mercury (for visualization) ensures accurate molecular geometry analysis .
  • Data Contradiction : Discrepancies in NMR peaks (e.g., unexpected splitting) may indicate impurities or stereochemical anomalies. Cross-validate with mass spectrometry or IR spectroscopy to resolve ambiguities.

Q. How can researchers design toxicity studies for this compound in animal models?

  • Experimental Design : Follow protocols from toxicological profiles for naphthalene derivatives, including dose randomization, allocation concealment, and systemic effect monitoring (e.g., hepatic, renal, respiratory endpoints) .
  • Risk of Bias Mitigation : Use risk-of-bias questionnaires (Table C-7 in ) to ensure adherence to randomization and outcome reporting standards. For example, confirm that administered doses are randomized and study groups are adequately concealed.

Q. What are the key considerations for synthesizing this compound derivatives?

  • Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature) based on analogous naphthalene carboxylate syntheses. Monitor intermediates via thin-layer chromatography (TLC) and characterize products using NMR and HPLC .
  • Troubleshooting : If yield is low, consider steric hindrance from the amino group; explore protecting-group strategies (e.g., Boc or Fmoc) to improve reactivity.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the puckering conformation of naphthalene-based compounds like this compound?

  • Methodology : Use generalized ring-puckering coordinates (Cremer-Pople parameters) to quantify non-planar distortions. Software like SHELXL refines displacement parameters, while Mercury visualizes electron density maps to validate puckering amplitudes .
  • Data Interpretation : Compare calculated puckering amplitudes (e.g., via DFT) with experimental X-ray data to identify discrepancies caused by crystal packing forces or thermal motion.

Q. What strategies are effective for resolving contradictions in toxicological data across studies on naphthalene derivatives?

  • Methodology : Conduct systematic reviews using inclusion criteria (Table B-1 in ) to filter studies by exposure route, species, and health outcomes. Apply meta-analysis tools (e.g., MetaDisc) to quantify heterogeneity and adjust for confounding variables like dose variability or species-specific metabolism .
  • Case Study : If one study reports hepatic toxicity but another does not, evaluate differences in exposure duration, metabolite profiling (e.g., CYP450 activity), or biomonitoring methods (e.g., urinary 1,2-dihydroxynaphthalene levels) .

Q. How can environmental partitioning and degradation pathways of this compound be modeled?

  • Experimental Design : Use OECD guidelines to assess abiotic degradation (hydrolysis, photolysis) and biotic degradation (microbial consortia). Measure partition coefficients (log P) and soil sorption (Koc) to predict environmental persistence .
  • Advanced Tools : Deploy computational models (e.g., EPI Suite) to estimate half-lives in air/water/soil, validated against experimental LC-MS/MS data from spiked environmental matrices.

Properties

IUPAC Name

methyl 3-aminonaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKPYDRBFCWMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633929
Record name Methyl 3-aminonaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88790-90-3
Record name Methyl 3-aminonaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-aminonaphthalene-1-carboxylate
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Synthesis routes and methods

Procedure details

To 1.15 g (1.08 mmol) of 10% palladium on carbon was added a suspension of 11.6 g (50.0 mmol) of the above methyl 3-nitro-1-naphthoate in 150 mL of anhydrous ethanol and 40 mL of anhydrous dichloromethane. The resulting suspension was agitated under an atmosphere of hydrogen at 40 psi for 3 h during which time all solids dissolved. The reaction mixture was filtered through a plug of Celite®, which was subsequently washed with dichloromethane (300 mL). The combined filtrates were concentrated in vacuo to yield the title compound as a pale green gum which was used without further purification. LC/MS 202.1 (N+1).
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.15 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3-aminonaphthalene-1-carboxylate
Methyl 3-aminonaphthalene-1-carboxylate
Methyl 3-aminonaphthalene-1-carboxylate
Methyl 3-aminonaphthalene-1-carboxylate
Methyl 3-aminonaphthalene-1-carboxylate
Methyl 3-aminonaphthalene-1-carboxylate

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